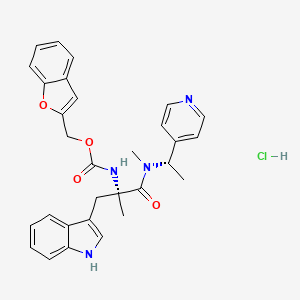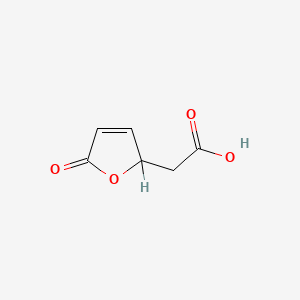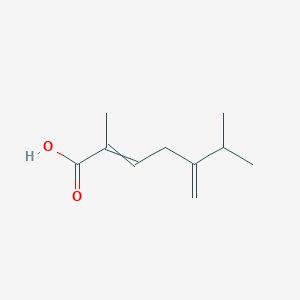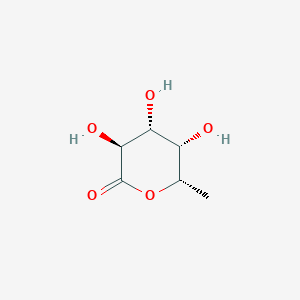![molecular formula C8H10O2 B1205994 ビシクロ[2.2.2]オクタン-2,6-ジオン CAS No. 38231-60-6](/img/structure/B1205994.png)
ビシクロ[2.2.2]オクタン-2,6-ジオン
概要
説明
Bicyclo[2.2.2]octane-2,6-dione is an alicyclic ketone characterized by a bicyclic structure with two oxo groups located at positions 2 and 6. This compound, with the molecular formula C8H10O2, is known for its stability and unique structural properties .
科学的研究の応用
Bicyclo[2.2.2]octane-2,6-dione has several applications in scientific research:
作用機序
Target of Action
Bicyclo[2.2.2]octane-2,6-dione is a complex organic compound that has been studied for its potential biological activity It’s structurally similar to 11β-hsd1 inhibitors , suggesting that it may interact with similar targets.
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can be reduced by yeast species to form hydroxy ketones
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s reduction to hydroxy ketones suggests that it may be involved in redox reactions and related biochemical pathways.
Result of Action
The molecular and cellular effects of Bicyclo[22Its reduction to hydroxy ketones could potentially lead to changes in the cellular environment, affecting the function of target cells.
Action Environment
The action of Bicyclo[2.2.2]octane-2,6-dione can be influenced by various environmental factors. For instance, the compound’s reduction to hydroxy ketones is facilitated by yeast species , suggesting that the presence and activity of these organisms could influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Bicyclo[2.2.2]octane-2,6-dione plays a crucial role in biochemical reactions, particularly in the context of reduction processes. It interacts with specific enzymes, such as carbonyl reductases, which facilitate its conversion to hydroxyketones. For instance, genetically engineered Saccharomyces cerevisiae strains overexpressing carbonyl reductases have been shown to efficiently reduce bicyclo[2.2.2]octane-2,6-dione to its corresponding hydroxyketones . These interactions highlight the compound’s potential in stereoselective reduction reactions.
Molecular Mechanism
The molecular mechanism of bicyclo[2.2.2]octane-2,6-dione involves its interaction with carbonyl reductases, leading to the reduction of its diketone structure to hydroxyketones. This process is highly enantioselective, with specific yeast strains demonstrating significant stereoselectivity in the reduction of bicyclo[2.2.2]octane-2,6-dione . The binding interactions between the compound and the enzymes facilitate the reduction process, resulting in the formation of enantiomerically pure hydroxyketones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bicyclo[2.2.2]octane-2,6-dione can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the reduction of bicyclo[2.2.2]octane-2,6-dione by yeast strains can lead to the formation of stable hydroxyketones with high enantiomeric excess . These stable products can have prolonged effects on cellular processes, depending on the experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-2,6-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method is efficient and yields high purity products . Another method involves the reduction of spirodiisophorones using sodium in liquid ammonia and t-butanol, which reduces the 6-keto group to produce the corresponding secondary alcohols .
Industrial Production Methods: Industrial production of bicyclo[2.2.2]octane-2,6-dione typically involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making this method suitable for industrial applications .
化学反応の分析
Types of Reactions: Bicyclo[2.2.2]octane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Birch reduction using sodium in liquid ammonia and t-butanol converts the 6-keto group to secondary alcohols.
Substitution: It can undergo substitution reactions where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in liquid ammonia and t-butanol are commonly used for Birch reduction.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Diketones and other oxidized derivatives.
Reduction: Secondary alcohols with endo or exo configurations.
Substitution: Substituted bicyclo[2.2.2]octane derivatives.
類似化合物との比較
Bicyclo[2.2.2]octane-2,5-dione: Similar in structure but with oxo groups at positions 2 and 5.
Bicyclo[2.2.2]octane-3,5-dione: Another similar compound with oxo groups at positions 3 and 5.
Uniqueness: Bicyclo[2.2.2]octane-2,6-dione is unique due to its specific placement of oxo groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research studies .
特性
IUPAC Name |
bicyclo[2.2.2]octane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBMHPUAHFEJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)


![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)





